molecular formula C12H16FN B1467482 N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine CAS No. 1249804-27-0

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine

Cat. No.: B1467482
CAS No.: 1249804-27-0
M. Wt: 193.26 g/mol
InChI Key: JNOROARHYHZILJ-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOROARHYHZILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N
  • Molecular Weight : 201.25 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a 4-fluoro-3-methylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as:

  • Agonist or Antagonist : Depending on the receptor type, it can either stimulate or inhibit receptor activity.
  • Enzyme Inhibitor : It has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor in various studies. For instance, it has been investigated for its effects on:

  • Cyclin-dependent Kinases (CDKs) : Preliminary data suggest that the compound may selectively inhibit CDK9, which is critical in regulating cell cycle progression and transcriptional control .

Receptor Binding

The compound has been evaluated for its binding affinity to several receptors, including:

  • Serotonin Receptors : Studies indicate potential interactions with serotonin receptors, which could implicate the compound in mood regulation and anxiety disorders.

Case Studies

  • In Vitro Studies : Research involving cell lines has demonstrated that this compound can induce apoptosis in cancer cells. For example, treatment of MDA-MB-231 breast cancer cells showed significant increases in apoptotic markers when exposed to the compound at varying concentrations over a 72-hour period .
  • Animal Models : In vivo studies have indicated that the compound exhibits favorable pharmacokinetics, including good absorption and distribution characteristics. For instance, studies on rat models revealed a half-life of approximately 2.4 hours following oral administration, suggesting potential for therapeutic applications .

Summary of Key Findings

Study TypeKey Findings
In VitroInduced apoptosis in MDA-MB-231 cells; significant caspase-3 activation observed .
PharmacokineticsHalf-life of 2.4 hours in rats; good oral bioavailability noted .
Enzyme ActivitySelective inhibition of CDK9; potential implications for cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine
Reactant of Route 2
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N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.